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Compound of Interest

2-Amino-4,5-dimethyithiazole
Compound Name:
hydrobromide

Cat. No. B1265580

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of
2-Amino-4,5-dimethylthiazole hydrobromide. Due to the limited availability of direct
experimental spectra for this specific salt, this guide presents a summary of expected
spectroscopic data based on the analysis of closely related 2-aminothiazole derivatives. The
information herein serves as a valuable resource for the characterization and quality control of
this important synthetic building block in pharmaceutical and agrochemical research.[1]

Chemical Structure and Properties

2-Amino-4,5-dimethylthiazole hydrobromide is the hydrobromide salt of the parent
compound, 2-amino-4,5-dimethylthiazole. The thiazole ring is a key heterocyclic motif found in
numerous bioactive molecules. The presence of the amino group and two methyl substituents
on the thiazole core influences its chemical reactivity and spectroscopic properties.

Molecular Formula: CsHsBrN2S Molecular Weight: 209.11 g/mol IUPAC Name: 4,5-dimethyl-
1,3-thiazol-2-amine;hydrobromide[2]

Spectroscopic Data Summary
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The following tables summarize the expected quantitative spectroscopic data for 2-Amino-4,5-

dimethylthiazole hydrobromide. These values are extrapolated from data available for 2-

aminothiazole and its methylated analogs. The protonation of the amino group or the thiazole
nitrogen in the hydrobromide salt is expected to induce downfield shifts in the NMR spectra

compared to the free base.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectral Data of 2-Amino-4,5-dimethylthiazole Hydrobromide

Chemical Shift ()

Multiplicity Number of Protons  Assignment
(ppm)
~7.5-8.5 Broad Singlet 3H -NHs*
~2.3 Singlet 3H C4-CHs
~2.1 Singlet 3H C5-CHs

Solvent: DMSO-ds

Table 2: Predicted 3C NMR Spectral Data of 2-Amino-4,5-dimethylthiazole Hydrobromide

Chemical Shift (8) (ppm)

Assighment

~170 C2 (Thiazole)
~148 C4 (Thiazole)
~115 C5 (Thiazole)
~15 C4-CHs
~11 C5-CHs

Solvent: DMSO-ds

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands of 2-Amino-4,5-dimethylthiazole Hydrobromide
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Wavenumber (cm~?) Intensity Assignment
3400 - 3200 Strong, Broad N-H stretching (amine salt)

) C-H stretching (aromatic and
3100 - 2900 Medium _ _

aliphatic)

~1640 Strong C=N stretching (thiazole ring)
~1550 Medium N-H bending
~1450 Medium C-H bending (methyl)

Sample Preparation: KBr
Pellet[2]

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data
presented above. Instrument parameters may be optimized for specific samples and
equipment.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 2-Amino-4,5-dimethylthiazole
hydrobromide in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds).

 Instrumentation: Utilize a 300 MHz or higher field Nuclear Magnetic Resonance (NMR)
spectrometer.[3]

e 1H NMR Acquisition:

[¢]

Acquire a one-dimensional proton spectrum.

[e]

Set the spectral width to cover a range of 0-12 ppm.

o

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

[¢]

Reference the spectrum to the residual solvent peak of DMSO-ds (& ~2.50 ppm).
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e 13C NMR Acquisition:
o Acquire a one-dimensional carbon spectrum with proton decoupling.
o Set the spectral width to cover a range of 0-200 ppm.

o Alonger acquisition time and a greater number of scans will be necessary compared to *H
NMR.

o Reference the spectrum to the solvent peak of DMSO-ds (0 ~39.52 ppm).

IR Spectroscopy

e Sample Preparation:

o Grind a small amount (1-2 mg) of 2-Amino-4,5-dimethylthiazole hydrobromide with
approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and
pestle until a fine, homogeneous powder is obtained.[2][3]

o Press the powder into a thin, transparent pellet using a hydraulic press.
e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[3]
o Data Acquisition:
o Record a background spectrum of the empty sample compartment.
o Place the KBr pellet in the sample holder and record the sample spectrum.

o Typically, spectra are collected over a range of 4000-400 cm~1.

Visualizations

The following diagrams illustrate the chemical structure and the relationship between the
compound and its spectroscopic data, as well as a general workflow for spectroscopic analysis.
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Chemical Structure and Spectroscopic Relationship
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Caption: Relationship between the chemical structure and its spectroscopic data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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